BenchChemオンラインストアへようこそ!

1-(3-Methoxybenzyl)-5-aminobenzimidazole

Alpha-2 adrenergic receptor agonists Regioselective N-alkylation Benzimidazole synthetic intermediates

1-(3-Methoxybenzyl)-5-aminobenzimidazole (CAS 177843-59-3; molecular formula C₁₅H₁₅N₃O; molecular weight 253.30 g/mol) is a synthetic N¹-substituted 5-aminobenzimidazole derivative. It bears a 3-methoxybenzyl group at the imidazole N1 position and a primary amine at the 5-position of the benzimidazole core.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
CAS No. 177843-59-3
Cat. No. B8446845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzyl)-5-aminobenzimidazole
CAS177843-59-3
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=NC3=C2C=CC(=C3)N
InChIInChI=1S/C15H15N3O/c1-19-13-4-2-3-11(7-13)9-18-10-17-14-8-12(16)5-6-15(14)18/h2-8,10H,9,16H2,1H3
InChIKeyOBYDUTZXJBIYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxybenzyl)-5-aminobenzimidazole (CAS 177843-59-3) – Procurement-Relevant Baseline and Compound Identity


1-(3-Methoxybenzyl)-5-aminobenzimidazole (CAS 177843-59-3; molecular formula C₁₅H₁₅N₃O; molecular weight 253.30 g/mol) is a synthetic N¹-substituted 5-aminobenzimidazole derivative. It bears a 3-methoxybenzyl group at the imidazole N1 position and a primary amine at the 5-position of the benzimidazole core . This compound was specifically disclosed as a synthetic intermediate within the Synaptic Pharmaceutical Corporation patent family (US20030022927, US6403626, US6495583), which describes benzimidazole derivatives selective for cloned human alpha-2 adrenergic receptors [1]. Its structural features – a regiospecifically placed meta-methoxybenzyl substituent and a free 5-amino group – distinguish it from closely related N-benzyl-5-aminobenzimidazole analogs and enable its use as a versatile building block for further functionalization, particularly for the introduction of 2-imidazolinylamino pharmacophores at the 5-position [1].

Why 1-(3-Methoxybenzyl)-5-aminobenzimidazole Cannot Be Replaced by Generic Benzimidazole Analogs in Alpha-2 Adrenergic Research


Benzimidazole derivatives bearing a 5-amino group and an N¹-benzyl substituent are not interchangeable. The position of the methoxy group on the benzyl ring and the regiochemistry of N-alkylation (N¹ vs. N³) critically determine both the synthetic versatility and the biological selectivity of the resulting compounds. US20030022927 explicitly demonstrates that the alkylation of 5-nitrobenzimidazole yields a mixture of 1-substituted and 3-substituted regioisomers that must be chromatographically separated [1]. The 1-(3-methoxybenzyl) regioisomer provides the correct geometry for subsequent functionalization at the 5-position to generate alpha-2 adrenergic receptor ligands, whereas the 3-substituted isomer is chemically misoriented for this purpose [1]. Additionally, the meta-methoxy substitution pattern offers distinct electronic and steric properties compared to the para-methoxy analog (1-(4-methoxybenzyl)-5-aminobenzimidazole), which may influence receptor binding affinity and selectivity. These regio- and positional-isomer considerations mean that simply procuring any “methoxybenzyl-aminobenzimidazole” without verifying the exact CAS number introduces substantial risk of obtaining an inactive or synthetically incompatible isomer.

Quantitative Differentiation Evidence for 1-(3-Methoxybenzyl)-5-aminobenzimidazole (CAS 177843-59-3) vs. Closest Analogs


Regiochemical Differentiation: N¹-(3-Methoxybenzyl) vs. N³-(3-Methoxybenzyl) Isomer Separation and Yield

During the synthesis of alpha-2 adrenergic receptor ligand precursors, alkylation of 5-nitrobenzimidazole with 3-methoxybenzyl halide produces a regioisomeric mixture. The patent US20030022927 explicitly reports that column chromatography (10–30% isopropanol/CH₂Cl₂) resolved this mixture to afford 1-(3-methoxybenzyl)-5-aminobenzimidazole in 41% yield (0.37 g, 1.3 mmol) alongside its N³ regioisomer 3-(3-methoxybenzyl)-5-aminobenzimidazole in 36% yield (0.32 g, 1.1 mmol) [1]. The N¹-substituted regioisomer is the desired intermediate for further derivatization to alpha-2 selective agonists; the N³-substituted isomer positions the benzyl group at the incorrect nitrogen atom for the intended pharmacophore geometry. This regioisomeric separation is not achievable without chromatographic purification, and procurement of the incorrect regioisomer would lead to synthetic dead-ends. This regioisomeric distinction is also documented for the 4-methoxybenzyl series, where 1-(4-methoxybenzyl)-5-aminobenzimidazole was obtained in 43% yield versus the 3-substituted isomer in 48% yield [1].

Alpha-2 adrenergic receptor agonists Regioselective N-alkylation Benzimidazole synthetic intermediates

Methoxy Positional Isomerism: 3-Methoxybenzyl vs. 4-Methoxybenzyl – Synthetic Yield Comparison

Within the same patent family, the synthesis of 1-(4-methoxybenzyl)-5-aminobenzimidazole (para-methoxy isomer) is reported under analogous conditions, yielding 43% (2.1 g, 8.2 mmol) of the N¹ isomer and 48% (2.4 g, 9.2 mmol) of the N³ isomer [1]. In contrast, the meta-methoxy substrate (target compound) gave a 41%/36% N¹/N³ ratio. The para-methoxy isomer consistently yields a higher proportion of the 3-substituted regioisomer (48% vs. 36%), indicating that the electronic or steric influence of the methoxy substituent position affects the N-alkylation regioselectivity. This means that synthetic routes optimized for the 4-methoxy series cannot be directly transposed to the 3-methoxy series without yield penalties and altered purification requirements. Furthermore, in downstream alpha-2 receptor binding assays described in the patent, the position of the methoxy substituent on the benzyl ring is a critical determinant of receptor subtype selectivity and agonist/antagonist functional activity [2].

Positional isomer SAR Benzimidazole N1-substitution Alpha-2 adrenoceptor selectivity

Core Scaffold Pharmacophore: 5-Aminobenzimidazole as a Privileged H₂-Antagonist Motif vs. Other Amino-Positional Isomers

The 5-aminobenzimidazole core – the scaffold upon which 1-(3-methoxybenzyl)-5-aminobenzimidazole is built – possesses a unique and position-specific pharmacological activity. In the Shay-rat model of gastric acid secretion, only 5-aminobenzimidazole significantly decreased both basal and betazole-stimulated gastric secretory processes, whereas the positional isomers 4-aminobenzimidazole and other tested benzimidazole derivatives (4-nitro, 5-nitro, 2-amino) were inactive [1]. The antisecretory effect was further confirmed in guinea pig isolated auricle preparations, where 5-aminobenzimidazole depressed the amplitude of contractions stimulated by betazole (an H₂ agonist), establishing a functional anti-H₂-histamine mechanism [1]. The authors concluded that the antisecretory activity requires a specific distance between the amino group and the imidazolyl nitrogen, a geometric constraint satisfied only when the amino function occupies position 5 of the benzimidazole ring [1]. This positional stringency implies that N¹-substituted derivatives bearing the 5-amino group – such as the target compound – retain the core pharmacophore geometry necessary for H₂-relevant interactions, whereas derivatives with amino groups at other positions or with blocked/modified 5-amino groups cannot engage this target.

H2-histamine antagonism Gastric acid secretion 5-Aminobenzimidazole scaffold

Antiproliferative Benchmarking: 1-(3-Methoxybenzyl)-Substituted Benzimidazoles vs. Cisplatin in Triple-Negative Breast Cancer Cells

A closely related compound, 1-(3-methoxybenzyl)-2-p-tolyl-1H-benzo[d]imidazole (compound 3), which shares the identical 1-(3-methoxybenzyl)benzimidazole N¹-substitution motif with the target compound but bears a 2-p-tolyl group in place of the 5-amino group, was tested for antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells using the MTT assay, with cisplatin as the positive control [1]. In this study, compound 3 showed antiproliferative effects, though compound 2 (the 4-methylbenzyl analog) exhibited relatively higher cytotoxic activity [1]. Molecular docking was performed against five breast cancer targets (PARP5A, PARP1, Bcl-2, JAK2, CDK4), revealing that the 3-methoxybenzyl-substituted benzimidazole scaffold can productively engage multiple cancer-relevant protein targets [1]. While the target compound (bearing a 5-amino rather than a 2-p-tolyl group) was not directly tested in this study, this data demonstrates that the 1-(3-methoxybenzyl)benzimidazole substructure is compatible with anticancer target engagement and provides a benchmark for the antiproliferative potential of this scaffold class. The unsubstituted 5-amino group in the target compound offers a synthetic handle for introducing diverse pharmacophores that could modulate both potency and target selectivity relative to the 2-aryl substituted analogs.

Antiproliferative activity MDA-MB-231 breast cancer Benzimidazole anticancer agents

BindingDB Scaffold Evidence: 1-(3-Methoxybenzyl)benzimidazole-Containing Ligands Achieve Nanomolar Potency at MCHR1

A more complex molecule incorporating the 1-(3-methoxybenzyl)benzimidazole substructure, namely N-(3-(1-(3-(1-(3-methoxybenzyl)-1H-benzo[d]imidazol-2-ylamino)propyl)piperidin-4-yl)phenyl)acetamide (CHEMBL1223886; BDBM50325956), has been reported in BindingDB with an IC₅₀ of 54 nM for antagonist activity at human recombinant melanin-concentrating hormone receptor 1 (MCHR1) expressed in CHO-K1 cells, measured by reduction in [³H]inositol phosphate levels via scintillation proximity assay [1]. This demonstrates that the 1-(3-methoxybenzyl)benzimidazole fragment is compatible with high-affinity GPCR target engagement when elaborated with appropriate substituents. The target compound, 1-(3-methoxybenzyl)-5-aminobenzimidazole, contains the identical N¹-substitution pattern and a free 5-amino group that can serve as a synthetic handle for diversification into MCHR1 or other GPCR-targeted libraries. In contrast, the 4-methoxybenzyl isomer or N³-substituted regioisomers would orient the benzyl group differently, potentially disrupting the binding interactions that drive the 54 nM potency observed with the 3-methoxybenzyl-containing ligand.

MCHR1 antagonist GPCR drug discovery Benzimidazole scaffold hopping

Optimal Research and Procurement Application Scenarios for 1-(3-Methoxybenzyl)-5-aminobenzimidazole (CAS 177843-59-3)


Synthesis of Alpha-2 Adrenergic Receptor Agonists via 5-(2-Imidazolinylamino) Derivatization

The primary documented application of 1-(3-methoxybenzyl)-5-aminobenzimidazole is as a synthetic intermediate in the preparation of 5-(2-imidazolinylamino)benzimidazole derivatives that act as selective agonists at cloned human alpha-2 adrenergic receptors [1]. The patent US20030022927 describes a general synthetic route in which 5-aminobenzimidazole intermediates are coupled with 2-imidazolinylthione (ISA) to generate the pharmacologically active 5-(2-imidazolinylamino) derivatives. The free 5-amino group on the target compound serves as the nucleophilic handle for this key coupling step. The 3-methoxybenzyl N¹-substituent contributes to the alpha-2 receptor subtype selectivity profile; the patent's Table 1 reports differential binding Ki values at alpha-2A, alpha-2B, and alpha-2C receptors for variously substituted benzimidazole derivatives, demonstrating that N¹-substituent identity modulates subtype selectivity [2]. Researchers developing novel alpha-2 adrenergic ligands for analgesic, sedative, anesthetic, or intraocular-pressure-lowering applications should procure this specific compound as the validated synthetic entry point.

Medicinal Chemistry Building Block for GPCR-Targeted Library Synthesis

The 1-(3-methoxybenzyl)-5-aminobenzimidazole scaffold provides a bifunctional building block suitable for parallel library synthesis. The primary aromatic amine at the 5-position can undergo acylation, sulfonylation, reductive amination, or urea formation, while the benzimidazole core can be further functionalized at the 2-position. BindingDB data confirms that elaborated molecules containing this substructure achieve nanomolar potency at GPCR targets such as MCHR1 (IC₅₀ = 54 nM) [3]. This scaffold is therefore appropriate for hit-to-lead and lead optimization campaigns in GPCR drug discovery programs. The meta-methoxy substitution pattern offers distinct physicochemical properties (clogP, polar surface area, hydrogen-bond acceptor count) compared to the para-methoxy or unsubstituted benzyl analogs, which can be exploited to fine-tune ADME properties while maintaining target engagement.

H₂-Histamine Receptor Pharmacology and Gastric Acid Secretion Studies

The 5-aminobenzimidazole core is uniquely active as an H₂-histamine antagonist among aminobenzimidazole positional isomers, as demonstrated by its ability to inhibit both basal and betazole-stimulated gastric acid secretion in the Shay-rat model [4]. The N¹-(3-methoxybenzyl) derivative (target compound) retains the critical 5-amino pharmacophore and can serve as a tool compound or lead scaffold for investigating structure-activity relationships around the H₂ receptor. Unlike the unsubstituted 5-aminobenzimidazole, the N¹-(3-methoxybenzyl) substituent introduces additional opportunities for modulating potency, selectivity versus H₁ and H₃ receptors, and pharmacokinetic properties. Research groups studying gastric acid secretion mechanisms, anti-ulcer therapeutics, or H₂ receptor pharmacology should consider this compound as a starting point for SAR exploration, given that the core motif has established in vivo functional activity while the N¹-substituent provides a vector for optimization not available with the parent 5-aminobenzimidazole.

Anticancer Lead Optimization Leveraging the 1-(3-Methoxybenzyl)benzimidazole Recognition Motif

The 1-(3-methoxybenzyl)benzimidazole substructure has been validated in antiproliferative assays against MDA-MB-231 triple-negative breast cancer cells, where compound 3 (1-(3-methoxybenzyl)-2-p-tolyl-1H-benzo[d]imidazole) demonstrated cytotoxic activity and engaged multiple cancer-relevant targets (PARP5A, PARP1, Bcl-2, JAK2, CDK4) in molecular docking studies [5]. The target compound (CAS 177843-59-3) shares the identical N¹-substitution pattern but bears a free 5-amino group instead of a 2-p-tolyl substituent. This structural difference provides medicinal chemists with an alternative vector for introducing diversity elements at the 5-position rather than the 2-position, enabling exploration of orthogonal SAR dimensions. The free amine also permits the attachment of solubility-enhancing groups, fluorescent probes, or biotin tags for target identification studies. Procurement of this specific building block is recommended for oncology programs seeking to explore the 1-(3-methoxybenzyl)benzimidazole chemotype with 5-position rather than 2-position functionalization.

Quote Request

Request a Quote for 1-(3-Methoxybenzyl)-5-aminobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.